molecular formula C10H11NO2S B070867 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide CAS No. 175202-43-4

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Cat. No.: B070867
CAS No.: 175202-43-4
M. Wt: 209.27 g/mol
InChI Key: HIAHUZPFVWVKOR-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a sophisticated chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a benzene-1-carbothioamide core, a functional group known for its ability to act as a hydrogen bond donor and acceptor, facilitating key interactions with biological targets. The critical structural element is the 1,3-dioxolan-2-yl moiety at the 4-position, which serves as a protected aldehyde group. This acetal protection enhances the compound's stability under a wide range of reaction conditions, allowing for selective modification at the thioamide group while preserving the latent carbonyl functionality.

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c11-9(14)7-1-3-8(4-2-7)10-12-5-6-13-10/h1-4,10H,5-6H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAHUZPFVWVKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381098
Record name 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-43-4
Record name 4-(1,3-Dioxolan-2-yl)benzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H11NO2S
Molecular Weight : 209.27 g/mol
IUPAC Name : 4-(1,3-dioxolan-2-yl)benzenecarbothioamide
CAS Number : 175202-43-4

The compound features a dioxolane ring attached to a benzene derivative, which contributes to its unique chemical reactivity and potential applications.

Pharmaceutical Applications

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide has shown promise as an antifungal and antibacterial agent . Research indicates that derivatives of this compound can effectively combat various pathogenic fungi and bacteria.

Case Study: Antifungal Activity

A study demonstrated that compounds related to this compound exhibited significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The efficacy was measured using Minimum Inhibitory Concentration (MIC) assays, revealing effective concentrations ranging from 100 to 250 mg per dosage unit .

Agricultural Applications

This compound is also being explored for its potential in pest control. Its derivatives have been patented for use as pesticides , targeting a variety of insects and fungal pathogens affecting crops.

Case Study: Pesticidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests. The results indicated a reduction in pest populations by over 60% compared to untreated controls .

Material Science

In material science, this compound serves as a building block for synthesizing novel materials . Its unique structure allows for modifications that can enhance the properties of polymers and other materials.

In analytical chemistry, this compound is utilized in the development of sensors and assays due to its ability to form complexes with metal ions. This property is particularly useful in detecting trace amounts of metals in environmental samples.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

Below is a comparative analysis of 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide with two closely related compounds:

Property This compound 4-(1,3-Dioxolan-2-yl)-N-hydroxybenzenecarboximidamide 4-[(4-Bromophenyl)amino]benzene-1-carbothioamide
CAS Number 175202-43-4 852691-00-0 Not reported
Molecular Formula C₁₀H₁₁NO₂S C₁₀H₁₂N₂O₃ C₁₃H₁₁BrN₂S
Molecular Weight (g/mol) 209.26 208.22 307.21
Functional Groups Carbothioamide (-C(=S)NH₂) Hydroxyamidine (-C(=NOH)NH₂) Carbothioamide (-C(=S)NH₂)
Key Substituent 1,3-Dioxolane ring 1,3-Dioxolane ring + hydroxyamidine 4-Bromophenylamino (-NH-C₆H₄-Br)
Polar Surface Area (Ų) 76.57 ~90 (estimated) 76.57 (same thioamide group)
LogP 2.07 ~1.5 (estimated; lower due to hydroxy group) ~3.5 (estimated; higher due to bromine)

Detailed Analysis of Structural and Functional Differences

4-(1,3-Dioxolan-2-yl)-N-hydroxybenzenecarboximidamide (CAS 852691-00-0)
  • Structural Difference: Replaces the carbothioamide group with a hydroxyamidine (-C(=NOH)NH₂) group.
  • Impact on Properties: Increased polarity due to the hydroxyamidine moiety, reflected in a higher PSA (~90 Ų vs. 76.57 Ų). Lower LogP (~1.5) compared to the target compound, enhancing aqueous solubility. Potential for chelation or hydrogen bonding, making it suitable for coordination chemistry or protease inhibition studies.
4-[(4-Bromophenyl)amino]benzene-1-carbothioamide
  • Structural Difference: Substitutes the dioxolane ring with a 4-bromophenylamino group.
  • Impact on Properties :
    • Higher molecular weight (307.21 g/mol) due to bromine and additional aromatic ring.
    • Increased lipophilicity (LogP ~3.5), favoring membrane permeability but reducing water solubility.
    • The bromine atom may enhance electrophilic reactivity, making it a candidate for halogen-bonding interactions in drug design.

Biological Activity

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide is a heterocyclic compound with the molecular formula C10_{10}H11_{11}NO2_2S and a molecular weight of 209.26 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the dioxolane ring and the carbothioamide functional group, contribute to its diverse biological interactions.

The synthesis of this compound typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with a thioamide under controlled conditions. This reaction can be optimized by adjusting parameters such as temperature and pressure to enhance yield and purity. The compound is characterized by its ability to undergo various chemical reactions, including oxidation to form sulfoxides or sulfones, and reduction to amines.

Table 1: Chemical Reactions of this compound

Reaction TypeProducts FormedCommon Reagents
OxidationSulfoxides, sulfonesHydrogen peroxide, m-CPBA
ReductionAminesLiAlH4_4, NaBH4_4
SubstitutionVarious substituted benzene derivativesBromine, nitric acid

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on dioxolane derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans . The mechanism of action is thought to involve the disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

The anticancer potential of thioamide derivatives has been explored in various studies. Compounds containing thiosemicarbazone groups have demonstrated cytotoxic effects against multiple cancer cell lines. The carbothioamide moiety can interact with nucleophilic sites on proteins, potentially leading to the inhibition of cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study synthesized several dioxolane derivatives and tested their antibacterial and antifungal properties. The results indicated that most compounds exhibited strong antifungal activity against C. albicans and significant antibacterial activity against S. epidermidis and E. faecalis .
  • Cytotoxicity Assessment : In vitro studies on thiosemicarbazone derivatives revealed that certain compounds could inhibit the growth of human tumor cell lines significantly. The structure-activity relationship (SAR) analysis highlighted that modifications in the substituents on the thiosemicarbazone scaffold could enhance cytotoxicity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function or activity. This interaction may inhibit enzymatic pathways critical for microbial survival or cancer cell proliferation.

Q & A

Q. How should conflicting bioactivity results across studies be addressed methodologically?

  • Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line variability, assay protocols). Use standardized positive controls (e.g., cisplatin for cytotoxicity) and validate findings via orthogonal assays (e.g., enzymatic vs. cell-based). Theoretical frameworks for data reconciliation are discussed in .

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